molecular formula C16H26ClNO B1421151 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride CAS No. 1185298-13-8

3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride

Cat. No. B1421151
M. Wt: 283.83 g/mol
InChI Key: KXPNVNYGZUNBCX-UHFFFAOYSA-N
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Description

3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride, also known as 3-PPE-PIP-HCl, is an organic compound belonging to the piperidine family of compounds. It is a white crystalline solid with a melting point of 103-105°C and a boiling point of 159-161°C. 3-PPE-PIP-HCl has a broad range of applications in scientific research, including synthesis and enzymatic studies. In

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A study by Sugimoto et al. (1990) synthesized derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, closely related to the chemical structure . These derivatives exhibited significant anti-acetylcholinesterase activity, indicating potential use in treating dementia-related disorders due to enhanced acetylcholine levels in the brain (Sugimoto et al., 1990).

Conformational Analysis

Conformational analysis of ethyl 3α-phenyltropane-3β-carboxylate hydrochloride, a tropane analogue of pethidine, showed a piperidine chair conformation with an axial 3-phenyl substituent, as discussed by Casy and Coates (1974). This research contributes to understanding the structural aspects of piperidine derivatives, which are vital in drug design (Casy & Coates, 1974).

Impurities Identification in Cloperastine Hydrochloride

In 2020, Liu et al. isolated and identified impurities in cloperastine hydrochloride, a piperidine derivative. This study is crucial for ensuring the purity and safety of pharmaceuticals containing similar structures (Liu et al., 2020).

Allosteric Modulation of the Cannabinoid CB1 Receptor

Price et al. (2005) investigated compounds, including piperidine derivatives, for their allosteric modulation of the cannabinoid CB1 receptor. This suggests possible applications in developing novel therapeutic agents targeting the endocannabinoid system (Price et al., 2005).

Structure-Activity Relationships in AChE Inhibitors

A study by Sugimoto et al. (1992) explored the structure-activity relationships of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives, which are structurally similar to the chemical . They found significant anti-AChE activity, highlighting the therapeutic potential in cognitive disorders (Sugimoto et al., 1992).

properties

IUPAC Name

3-[2-(3-phenylpropoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-2-6-15(7-3-1)9-5-12-18-13-10-16-8-4-11-17-14-16;/h1-3,6-7,16-17H,4-5,8-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPNVNYGZUNBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOCCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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